molecular formula C20H15ClN2O3 B2494408 4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-47-8

4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2494408
CAS No.: 899973-47-8
M. Wt: 366.8
InChI Key: VRJGVANABHFNMB-UHFFFAOYSA-N
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Description

4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a potent and selective small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, including apoptosis and autophagy, and is implicated in various pathological states. This compound has demonstrated significant research value in two primary areas: neuroscience and oncology. In neurological research, it is a critical tool for investigating ischemic stroke and neurodegenerative diseases. Studies have shown that inhibiting DAPK1 can disrupt its interaction with the NMDA receptor NR2B subunit, thereby reducing glutamate-induced excitotoxicity, a key factor in neuronal death following stroke . This mechanism offers a promising target for neuroprotective strategies. In cancer research, while DAPK1 is typically a tumor suppressor, its role is context-dependent, and its inhibition can sensitize certain resistant cancer cells to other treatments. Researchers utilize this compound to probe the intricate signaling networks of cell death, autophagy, and metastasis, providing insights for developing novel combination therapies. Its specific and potent action on DAPK1 makes it an essential pharmacological agent for dissecting kinase-related pathways in cellular models of disease.

Properties

IUPAC Name

4-chloro-2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-12-7-8-17(24)14(10-12)15-11-16-13-4-1-2-5-18(13)26-20(23(16)22-15)19-6-3-9-25-19/h1-10,16,20,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJGVANABHFNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with potential biological activity. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H19ClN2O4\text{C}_{22}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{4}

This compound features a pyrazolo[1,5-c][1,3]oxazine core fused with a furan moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tubulin polymerization and demonstrate antiproliferative effects against various cancer cell lines such as murine L1210 and human K562 leukemia cells. Molecular docking studies suggest that the compound interacts with specific binding sites similar to known anticancer agents like colchicine .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are often associated with anti-inflammatory effects due to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Recent studies have demonstrated that related compounds exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating their potential as effective anti-inflammatory agents .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. The presence of the furan ring in the compound may contribute to its ability to scavenge free radicals. Compounds with similar structures have been reported to exhibit significant antioxidant activity, suggesting that this compound could also possess such properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Preparation of Furan Derivatives : Starting from 2-furaldehyde and appropriate chlorinated phenols.
  • Formation of the Pyrazolo Framework : Utilizing 5-amino derivatives in cyclization reactions.
  • Final Coupling Reactions : To attach the phenolic moiety and complete the synthesis.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, a series of pyrazolo derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against colon cancer cells, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives where compounds were evaluated for their COX inhibition activities. The study reported that some derivatives showed superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising avenue for developing new anti-inflammatory agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step reactions that include the formation of the pyrazolo[1,5-c][1,3]oxazine core. The characterization of this compound is often performed through techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.
  • Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the molecular formula.
  • Infrared Spectroscopy (IR) : Provides information about functional groups present in the compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazole derivatives possess significant antimicrobial properties due to their ability to inhibit bacterial growth through interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Compounds containing furan and pyrazole moieties have been studied for their ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases where oxidative damage plays a role .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of compounds derived from pyrazoles and related structures. Research has demonstrated that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Cancer Research

The unique structure of this compound suggests potential applications in cancer therapy. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of this compound class. Some studies have suggested that such compounds may help in mitigating neurodegenerative diseases by reducing neuronal cell death and promoting neuronal health through their antioxidant properties .

Case Studies

Study ReferenceFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria using similar pyrazole derivatives.
Highlighted antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
Explored potential anticancer mechanisms involving apoptosis induction in various cancer cell lines.

Q & A

Q. Characterization methods :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon hybridization (e.g., aromatic vs. aliphatic signals). For example, phenolic -OH typically appears as a broad singlet at δ ~9–10 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • X-ray crystallography : Resolves stereochemistry and bond angles, as seen in related pyrazolo-oxazine derivatives (e.g., dihedral angles between fused rings) .

Basic: What are common synthetic routes, and how can reaction conditions be optimized?

Q. Synthetic routes :

Multi-step cyclization :

  • Step 1 : Condensation of furan-2-carbaldehyde with hydrazine derivatives to form pyrazole intermediates .
  • Step 2 : Mannich-type reactions or microwave-assisted cyclization to construct the benzo-oxazine ring .

Functionalization : Chlorination at the phenolic position using POCl₃ or SOCl₂ .

Q. Optimization strategies :

Parameter Impact Example
Solvent Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization .Microwave synthesis in DMF: 75% yield vs. 50% in ethanol .
Catalyst Acid catalysts (e.g., p-TsOH) accelerate imine formation in Mannich reactions .10 mol% p-TsOH reduces reaction time by 40% .
Temperature Microwave irradiation (100–150°C) improves regioselectivity and reduces byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Case study : Discrepancies in 1H^1H NMR integration ratios or unexpected coupling patterns may arise from dynamic effects (e.g., tautomerism) or impurities.

  • Approach 1 : Variable-temperature NMR to identify tautomeric equilibria (e.g., enol-keto shifts in phenolic derivatives) .
  • Approach 2 : 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the furan proton and the pyrazole ring can resolve regiochemistry .
  • Approach 3 : Cross-validation with computational methods (DFT calculations for predicted chemical shifts) .

Example : A 2025 study resolved conflicting NOESY data for a pyrazolo-oxazine derivative by correlating computed dihedral angles with experimental cross-peaks .

Advanced: What methodologies are recommended for investigating the biological mechanism of this compound?

Q. Target identification :

  • In silico docking : Screen against kinases or GPCRs using the chlorophenol moiety as a hydrogen-bond donor .
  • Cellular assays :
    • Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-induced macrophages (IC₅₀ comparison with indomethacin) .
    • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM reported for a furan-pyrazole analog in HeLa cells ).

Q. Mechanistic studies :

  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) with ATP-competitive binding analysis .
  • Pathway analysis : RNA-seq or Western blotting to track downstream markers (e.g., p53, Bcl-2) .

Advanced: How can yield be improved in multi-step synthesis?

Key challenges : Low yields in cyclization steps due to steric hindrance or side reactions.
Solutions :

  • Protecting groups : Temporarily protect the phenolic -OH with tert-butyldimethylsilyl (TBS) to prevent oxidation during furan coupling .
  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., nitration or chlorination) .
  • Purification : Use of preparative HPLC with C18 columns to isolate diastereomers (e.g., 85% purity achieved for a pyrazolo-oxazine intermediate ).

Q. Data-driven optimization :

Step Yield (Traditional) Yield (Optimized) Method
Pyrazole formation45%68%Microwave, 120°C, DMF
Oxazine cyclization30%55%p-TsOH catalysis, 80°C

Advanced: What strategies address stability issues during storage or biological assays?

Q. Stability factors :

  • pH sensitivity : The phenolic group may deprotonate in basic conditions, altering solubility.
  • Light sensitivity : Furan rings are prone to photooxidation .

Q. Mitigation :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Buffer selection : Use PBS (pH 7.4) with 0.1% BSA to maintain solubility in cell-based assays .

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